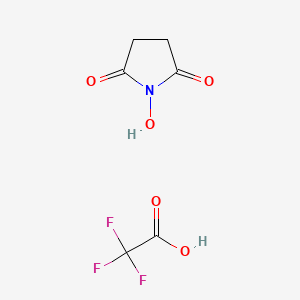![molecular formula C10H10N4O3 B8502917 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8502917.png)
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a methoxy group, a tetrazole ring, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction results in the cyclization and formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of [3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid.
Reduction: Formation of [3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and phenylacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
[3-hydroxy-4-(1H-tetrazol-1-yl)phenyl]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to its combination of a methoxy group, tetrazole ring, and phenylacetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N4O3 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-4-7(5-10(15)16)2-3-8(9)14-6-11-12-13-14/h2-4,6H,5H2,1H3,(H,15,16) |
Clé InChI |
DHZOGMJEBXBLOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)O)N2C=NN=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(4-Chloro-phenyl)-4-[4-(3-methyl-1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8502925.png)



